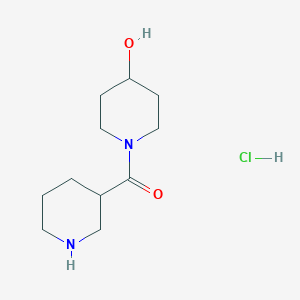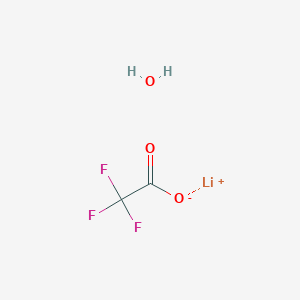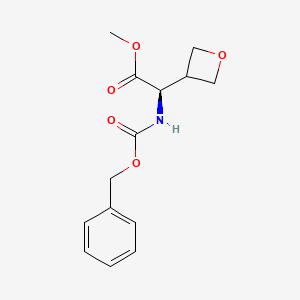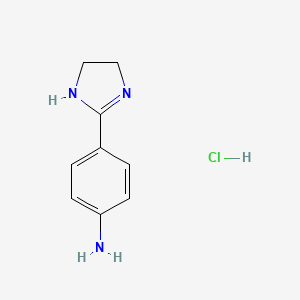
5-(3-Bromo-5-fluorophenyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-Bromo-5-fluorophenyl)-2H-tetrazole” likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound. The “3-Bromo-5-fluorophenyl” part suggests the presence of a phenyl ring (a derivative of benzene) with bromine and fluorine substituents .
Molecular Structure Analysis
The molecular structure likely consists of a phenyl ring attached to a tetrazole ring, with bromine and fluorine atoms attached to the phenyl ring .Chemical Reactions Analysis
Tetrazoles can participate in various chemical reactions, including cycloaddition reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of halogens like bromine and fluorine might increase the compound’s reactivity .Applications De Recherche Scientifique
Synthesis and Applications in Medicinal Chemistry
- Tetrazoles like 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole are significant in medicinal chemistry, often used as bioisosteres of carboxylic acids. They have similar acidities but offer higher lipophilicity and metabolic resistance, making them valuable in drug design (Roh, Vávrová, & Hrabálek, 2012).
Cytotoxicity and Molecular Docking Studies
- Studies have shown that tetrazoloquinazolines, which are structurally similar to 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole, exhibit significant cytotoxicity against human breast adenocarcinoma and cervical cancer cells. This highlights the potential of these compounds in cancer research (Mphahlele, Gildenhuys, & Parbhoo, 2017).
High Energy Compounds
- Derivatives of 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole are studied for their potential as high energy materials. For example, 5-(Fluorodinitromethyl)-2H-tetrazole and its tetrazolates have been explored for this purpose, demonstrating the versatility of tetrazole derivatives (Haiges & Christe, 2015).
Photophysical and Computational Studies
- The photophysical properties of compounds combining tetrazoles with other moieties have been investigated, highlighting their potential in photonic and electronic devices (Kumbar et al., 2018).
Corrosion Inhibition
- Tetrazole derivatives, including 5-phenyltetrazole and 5-(2-Bromophenyl)-1H-Tetrazole, have been evaluated as corrosion inhibitors for copper, demonstrating their practical applications in industrial chemistry (Tan et al., 2019).
Color Tuning in Iridium Complexes
- Tetrazolate ligands, including those similar to 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole, play a crucial role in the color tuning of iridium complexes, which is important for applications in organic light-emitting devices (Stagni et al., 2008).
Antibacterial and Antifungal Agents
- Some derivatives of 5-substituted tetrazoles have been evaluated as antimicrobial agents, showing effectiveness against various bacterial and fungal strains (Parikh & Joshi, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-(3-bromo-5-fluorophenyl)-2,3-dihydro-1H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN4/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3,12-13H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYZPGIIJSQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=NNNN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromo-5-fluorophenyl)-2,3-dihydro-1H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

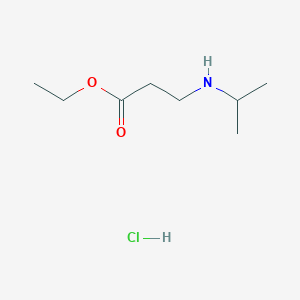

![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)
![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)

